"2,6-Dichloro-3-(trifluoromethyl)aniline" physical properties
"2,6-Dichloro-3-(trifluoromethyl)aniline" physical properties
An In-depth Technical Guide to the Physical Properties of 2,6-Dichloro-3-(trifluoromethyl)aniline
Introduction
2,6-Dichloro-3-(trifluoromethyl)aniline, identified by CAS Number 6656-72-0, is a halogenated aromatic amine of significant interest in synthetic chemistry.[1] Its molecular structure, featuring two chlorine atoms ortho to the amine group and a trifluoromethyl group, imparts unique electronic and steric properties that make it a valuable intermediate in the development of pharmaceuticals and agrochemicals. Understanding the physical properties of this compound is paramount for its effective handling, reaction optimization, and purification. This guide provides a detailed examination of its key physical characteristics, supported by experimental protocols and an analysis of how its structure dictates its behavior.
Core Physical and Chemical Properties
The fundamental identifiers and physical properties of 2,6-Dichloro-3-(trifluoromethyl)aniline are summarized below. These values are critical for laboratory and industrial applications, influencing everything from storage conditions to reaction solvent selection.
| Property | Value | Source(s) |
| CAS Number | 6656-72-0 | [1][2] |
| Molecular Formula | C₇H₄Cl₂F₃N | [1][2] |
| Molecular Weight | 230.01 g/mol | [2] |
| IUPAC Name | 2,6-dichloro-3-(trifluoromethyl)aniline | [2] |
| Refractive Index (n20/D) | 1.523 | [1] |
Structural Representation and Its Implications
The arrangement of substituents on the aniline ring is central to the compound's physical nature. The two bulky chlorine atoms flanking the amino group create significant steric hindrance, which can influence its reactivity and intermolecular interactions. The potent electron-withdrawing nature of both the chlorine atoms and the trifluoromethyl group reduces the basicity of the amine and impacts the molecule's overall polarity.
Caption: Molecular structure of 2,6-Dichloro-3-(trifluoromethyl)aniline.
Detailed Analysis of Physical State and Thermal Properties
The presence of polar C-Cl, C-F, and N-H bonds, alongside a significant molecular weight, suggests that the intermolecular forces (dipole-dipole interactions and London dispersion forces) are substantial enough for a solid state at standard conditions.
Solubility Profile
The solubility of a compound is critical for choosing appropriate solvents for reactions, extractions, and purifications. For 2,6-Dichloro-3-(trifluoromethyl)aniline:
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Aqueous Solubility : Aniline and its derivatives generally have limited solubility in water. The large, nonpolar aromatic ring and the hydrophobic trifluoromethyl and chloro groups are expected to make this compound poorly soluble in water, similar to other dichloroanilines.[5]
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Organic Solvent Solubility : It is expected to be soluble in a range of common organic solvents. The related isomer 2,6-Dichloro-4-(trifluoromethyl)aniline is soluble in methanol and various other organic solvents.[3][6] This suggests that solvents like methanol, ethanol, acetone, ethyl acetate, dichloromethane, and toluene are likely effective for dissolving 2,6-Dichloro-3-(trifluoromethyl)aniline.
Experimental Protocols for Physical Property Determination
To ensure data integrity, standardized experimental protocols must be employed. The following section details methodologies for determining key physical properties.
Protocol 1: Melting Point Determination
The melting point is a crucial indicator of purity. A sharp melting range suggests a pure compound, whereas a broad and depressed range indicates the presence of impurities.
Methodology:
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Sample Preparation: A small amount of the crystalline 2,6-Dichloro-3-(trifluoromethyl)aniline is finely crushed into a powder.
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Capillary Loading: The powdered sample is packed into a capillary tube to a depth of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a calibrated digital melting point apparatus.
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Measurement:
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The temperature is increased rapidly to about 15-20°C below the expected melting point.
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The heating rate is then slowed to 1-2°C per minute to allow for thermal equilibrium.
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The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded. The melting range is reported as T₁-T₂.
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Causality and Self-Validation: Slowing the heating rate near the melting point is critical. Rapid heating does not allow sufficient time for heat transfer from the block to the sample, leading to an erroneously wide and high melting range. The protocol's integrity relies on a properly calibrated thermometer and consistent heating rates.
Protocol 2: Refractive Index Measurement
The refractive index is a characteristic physical constant that can be used for identification and to assess purity.
Methodology:
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Instrument Calibration: An Abbe refractometer is calibrated using a standard of known refractive index (e.g., distilled water).
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Sample Application: If the compound is a low-melting solid, it must be gently heated to its liquid state. A few drops of the molten sample are applied to the prism of the refractometer.
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Measurement: The prisms are closed, and the instrument is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
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Reading: The refractive index is read directly from the instrument's scale. The temperature must be controlled and recorded, as the refractive index is temperature-dependent. The standard is typically 20°C (n20/D).
Causality and Self-Validation: Temperature control is the most critical variable. A change of just 1°C can significantly alter the refractive index. Using a thermostatted refractometer and allowing the sample to reach thermal equilibrium before taking a reading ensures the measurement is accurate and reproducible.
Caption: Experimental workflow for determining melting point and refractive index.
Spectroscopic and Safety Profile
Spectroscopic Characterization
While specific spectra for this compound were not found, its structure suggests key features in various spectroscopic analyses:
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¹H NMR: The spectrum would show signals for the two aromatic protons and the amine protons. The chemical shifts would be influenced by the electron-withdrawing groups.
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¹³C NMR: The spectrum would display seven distinct carbon signals corresponding to the seven carbon atoms in the molecule.
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IR Spectroscopy: Characteristic peaks for N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-Cl stretching (around 600-800 cm⁻¹), and strong C-F stretching bands (around 1100-1300 cm⁻¹) would be expected.
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Mass Spectrometry: The molecular ion peak would appear at m/z 229/231/233, showing a characteristic isotopic pattern due to the presence of two chlorine atoms.
Safety and Handling
Based on aggregated GHS data for this compound, it is classified as hazardous.[2]
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Hazards: Harmful if swallowed, toxic in contact with skin, causes skin and serious eye irritation, and is very toxic to aquatic life with long-lasting effects.[2]
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Handling Precautions: Due to its toxicity, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. All handling should be performed in a well-ventilated fume hood to avoid inhalation.
Conclusion
The physical properties of 2,6-Dichloro-3-(trifluoromethyl)aniline define its profile as a solid organic compound with limited aqueous solubility but good solubility in organic solvents. Its molecular weight and substitution pattern contribute to this profile. Accurate determination of its physical constants, such as the melting point and refractive index, is essential for confirming its identity and purity in a research or industrial setting. Proper adherence to standardized protocols and safety precautions ensures both data integrity and safe handling of this important chemical intermediate.
References
- Vertex AI Search. (2025). 2,6-Dichloro-4-(trifluoromethyl)
- HPC Standards. (2026). 2,6-Dichloro-4-(trifluoromethyl)aniline | 1X100MG | C7H4Cl2F3N | 676475 | 24279-39-8.
- Wikipedia. (2025). 3-(Trifluoromethyl)aniline.
- Stenutz. 2,6-dichloro-3-(trifluoromethyl)aniline.
- Google Patents. Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.
- Jiangsu Tuoqiu Agriculture Chemical Co., Ltd. 2,6-dichloro-4-(trifluoromethyl)aniline 95%.
- PubChem. 2,6-Dichloro-3-(trifluoromethyl)aniline | C7H4Cl2F3N | CID 13470473.
- Gujarat Fluorochemicals Limited. (2020). GLOBAL PRODUCT STRATEGY SAFETY SUMMARY 2, 6-DICHLORO-4-(TRIFLUOROMETHYL) ANILINE.
- Biosynth. 2,6-Dichloro-4-(trifluoromethyl)aniline | 24279-39-8 | FD37282.
- PubChem. 3,5-Dichloroaniline | C6H5Cl2N | CID 12281.
Sources
- 1. 2,6-dichloro-3-(trifluoromethyl)aniline [stenutz.eu]
- 2. 2,6-Dichloro-3-(trifluoromethyl)aniline | C7H4Cl2F3N | CID 13470473 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. hpc-standards.com [hpc-standards.com]
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